7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 214697-98-0
Cat. No.: VC8089753
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 214697-98-0 |
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Molecular Formula | C10H10BrNO |
Molecular Weight | 240.1 g/mol |
IUPAC Name | 7-amino-8-bromo-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C10H10BrNO/c11-10-7(12)5-4-6-2-1-3-8(13)9(6)10/h4-5H,1-3,12H2 |
Standard InChI Key | FWWCXEVWMSEPJD-UHFFFAOYSA-N |
SMILES | C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br |
Canonical SMILES | C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one, also termed 7-amino-8-bromo-1-tetralone, belongs to the tetralone class of compounds, which are partially hydrogenated naphthalenones . Its IUPAC name, 7-amino-8-bromo-3,4-dihydro-2H-naphthalen-1-one, reflects the positions of the amino (-NH₂) and bromo (-Br) groups on the bicyclic framework . The compound’s canonical SMILES (C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br) and InChIKey (FWWCXEVWMSEPJD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Key Identifiers of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one
Property | Value | Source |
---|---|---|
CAS No. | 214697-98-0 | |
Molecular Formula | C₁₀H₁₀BrNO | |
Molecular Weight | 240.1 g/mol | |
IUPAC Name | 7-amino-8-bromo-3,4-dihydro-2H-naphthalen-1-one | |
SMILES | C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br |
Structural Analysis
The compound’s structure combines a tetralone core (a naphthalene ring fused to a ketone group) with electron-donating (amino) and electron-withdrawing (bromo) substituents. This duality influences its reactivity: the amino group enhances solubility in polar solvents and participation in hydrogen bonding, while the bromo group facilitates nucleophilic substitution reactions . X-ray crystallography data are unavailable, but computational models predict a planar aromatic system with slight puckering in the hydrogenated ring .
Synthesis and Preparation
Synthetic Pathways
Industrial synthesis of 7-amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one involves multi-step organic reactions, typically starting from simpler naphthalene derivatives. A plausible route includes:
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Bromination: Electrophilic bromination of 3,4-dihydronaphthalen-1(2H)-one at the 8-position using bromine (Br₂) or N-bromosuccinimide (NBS) .
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Amination: Introduction of the amino group via nitration followed by reduction or direct amination using ammonia or its derivatives.
Challenges include achieving regioselectivity during bromination and avoiding over-oxidation of the amino group. Yields and purity (≥95%) are optimized through careful control of reaction conditions, such as temperature and catalyst selection .
Comparative Analysis with Related Compounds
The structurally similar 8-bromo-3,4-dihydro-2H-naphthalen-1-one (CAS 651735-60-3) lacks the 7-amino group, rendering it less polar and reactive . The addition of the amino group in 7-amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one enhances its potential for forming hydrogen bonds, a critical factor in drug-receptor interactions .
Physicochemical Properties
Predicted and Experimental Data
Experimental data on melting/boiling points and solubility are scarce, but computational models predict a density of ~1.5 g/cm³ and a boiling point exceeding 300°C, consistent with related tetralones . The compound is likely soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but insoluble in water due to its hydrophobic aromatic backbone .
Table 2: Physicochemical Properties
Property | Value/Description | Source |
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Density | ~1.5 g/cm³ (predicted) | |
Boiling Point | >300°C (predicted) | |
Solubility | Soluble in DMSO, DMF; insoluble in H₂O | |
Purity | ≥95% |
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the positions of the amino and bromo groups through characteristic shifts .
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Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 240.1 ([M]⁺), consistent with the molecular formula .
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H) validate the ketone and amine functionalities.
Chromatographic Analysis
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, achieving ≥95% purity as reported by suppliers .
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